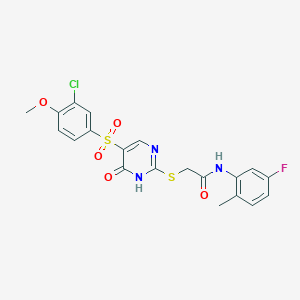
2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a sulfonyl group, a pyrimidinone ring, and a thioether linkage, making it a subject of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, using reagents such as chlorosulfonic acid or sulfur trioxide.
Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidinone with a thiol compound under basic conditions.
Final Coupling: The final step involves coupling the intermediate with 5-fluoro-2-methylaniline through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide has several applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
- **this compound
Uniqueness
The unique combination of functional groups in this compound distinguishes it from other compounds
Properties
Molecular Formula |
C20H17ClFN3O5S2 |
|---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H17ClFN3O5S2/c1-11-3-4-12(22)7-15(11)24-18(26)10-31-20-23-9-17(19(27)25-20)32(28,29)13-5-6-16(30-2)14(21)8-13/h3-9H,10H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI Key |
DJKZZLMRQSBHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1'-cyclohexane]](/img/structure/B11440283.png)
![N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B11440289.png)
![8-(3-ethoxy-4-hydroxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440297.png)
![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11440302.png)
![4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B11440307.png)
![2-fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11440314.png)
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11440317.png)
![N'-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide](/img/structure/B11440319.png)
![N-(4-ethoxyphenyl)-2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11440321.png)
![Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B11440322.png)
![2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid](/img/structure/B11440323.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11440333.png)
![2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11440340.png)
![7,11-Bis(3-nitrophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B11440354.png)
